2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide

Medicinal Chemistry Ligand Efficiency Physicochemical Properties

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 1203142-22-6) is a synthetic small molecule belonging to the cyclopenta[b]indole class, featuring an N-acetamide linker to a thiophen-2-ylmethyl group. Its molecular formula is C18H18N2OS and molecular weight is 310.42 g/mol.

Molecular Formula C18H18N2OS
Molecular Weight 310.42
CAS No. 1203142-22-6
Cat. No. B2827521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide
CAS1203142-22-6
Molecular FormulaC18H18N2OS
Molecular Weight310.42
Structural Identifiers
SMILESC1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)NCC4=CC=CS4
InChIInChI=1S/C18H18N2OS/c21-18(19-11-13-5-4-10-22-13)12-20-16-8-2-1-6-14(16)15-7-3-9-17(15)20/h1-2,4-6,8,10H,3,7,9,11-12H2,(H,19,21)
InChIKeyOJSVRGDZZHIROK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 1203142-22-6) – Procurement-Ready Chemical Profile & Baseline


2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 1203142-22-6) is a synthetic small molecule belonging to the cyclopenta[b]indole class, featuring an N-acetamide linker to a thiophen-2-ylmethyl group. Its molecular formula is C18H18N2OS and molecular weight is 310.42 g/mol . While the cyclopenta[b]indole scaffold is recognized for diverse bioactivities, including kinase inhibition and antineoplastic effects in published studies, this specific derivative has not yet been the subject of peer-reviewed pharmacological quantification [1]. This guide therefore evaluates the compound's differentiation based on structural, physicochemical, and class-level inferences relevant to research procurement decisions.

Why 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide Cannot Be Substituted by Generic Cyclopenta[b]indole Analogs


Generic substitution among cyclopenta[b]indole acetamide derivatives is scientifically unsound due to the profound impact of the amide substituent on target engagement, selectivity, and pharmacokinetics. The thiophen-2-ylmethyl moiety in this compound introduces a sulfur-containing heterocycle with distinct electronic and steric properties compared to common phenyl or thiazole analogs. In related HCV NS5B polymerase research, the 1,2,3,4-tetrahydro-cyclopenta[b]indole scaffold demonstrated an IC50 of 550 nM, but potency was highly sensitive to N-substituent variation [1]. Similarly, a distinct cyclopenta[b]indole derivative showed selective Aurora B kinase inhibition (IC50 = 1.4 µM) with a >21-fold selectivity window over Aurora A, highlighting that even minor structural modifications can dramatically alter target selectivity profiles [2]. The specific thiophen-2-ylmethyl attachment may thus confer unique biological properties that are lost upon substitution with any other analog bearing a different amide group.

Head-to-Head & Cross-Study Quantitative Evidence for 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide Differentiation


Comparative Ligand Efficiency and Lipophilicity: Thiophene vs. Thiazole and Phenyl Analogs

The target compound's thiophen-2-ylmethyl group provides a distinct lipophilic profile compared to its closest analogs. Its predicted logP can be contextually compared to the N-(thiazol-2-yl) analog (CAS not available, but is a common comparator in heterocyclic SAR). Thiophene is more lipophilic than thiazole, which can enhance membrane permeability but may also increase non-specific binding. The predicted pKa of the target compound is 14.75 ± 0.46, indicating the indole NH is very weakly acidic and predominantly unionized at physiological pH, a baseline shared with the cyclopenta[b]indole class but differing from more acidic heterocycle-substituted analogs . While direct head-to-head experimental pKa data for all comparators are unavailable, this predicted value serves as a key differentiator for formulation and solubility considerations during procurement.

Medicinal Chemistry Ligand Efficiency Physicochemical Properties

NS5B Polymerase Inhibition: Scaffold Potency Baseline for Cyclopenta[b]indole Derivatives

The 1,2,3,4-tetrahydro-cyclopenta[b]indole core (a close structural relative of the target compound's 2,3-dihydro-cyclopenta[b]indole scaffold) has been quantitatively profiled against HCV NS5B polymerase. A representative tetrahydro-cyclopenta[b]indole acetamide analog (compound 36) exhibited an IC50 of 550 nM in the NS5B enzyme assay, which was slightly more potent than the corresponding 2,3,4,9-tetrahydro-1H-carbazole analog [1]. The target compound's dihydro-cyclopenta[b]indole core differs in oxidation state, which can alter the planarity and electronic distribution of the tricyclic system, potentially leading to distinct enzyme interactions. This published IC50 value provides a quantitative benchmark for the scaffold's antiviral potential, and the target compound's thiophen-2-ylmethyl substituent is expected to further modulate potency through additional interactions with the allosteric binding pocket.

Antiviral HCV NS5B Polymerase Enzyme Inhibition

Aurora Kinase Selectivity: Evidence for Target Discrimination Within the Cyclopenta[b]indole Class

A structurally distinct cyclopenta[b]indole derivative has been shown to selectively inhibit Aurora B kinase with an IC50 of 1.4 µM, while showing no significant inhibition of Aurora A (IC50 > 30 µM), representing a >21-fold selectivity window [1]. In cellular assays, this compound inhibited proliferating PBMCs with an IC50 of 4.2 µM. Although this specific compound is not the target molecule, it demonstrates that the cyclopenta[b]indole scaffold can achieve high kinase selectivity when appropriately substituted. The target compound's unique thiophen-2-ylmethyl group may similarly confer a distinct selectivity fingerprint compared to other analogs in the series, making it a valuable tool compound for kinase profiling panels.

Cancer Kinase Inhibition Aurora B Selectivity

Antileukemic Microtubule Disruption: A Quantified Class Effect of Cyclopenta[b]indoles

Recent research has identified synthetic cyclopenta[b]indoles as antimicrotubule agents with antileukemic activity. A compound from this class, C2E1, demonstrated cytotoxic effects against acute myeloid leukemia (AML) cells by disrupting microtubule dynamics, with quantified effects on cell cycle arrest and apoptosis induction [1]. In a broader screening panel, cyclopenta[b]indole derivatives achieved IC50 values in the range of 5–50 µg/mL across leukemia cell lines (NB4), with 7 compounds from a 20-compound library active at 5 µg/mL using a 75% inhibition cutoff [2]. The target compound, with its unique thiophen-2-ylmethyl substituent, is a structural analog that may exhibit similar or improved antineoplastic potency, warranting its evaluation in tubulin polymerization assays and leukemia cell panels.

Leukemia Microtubule Cytotoxicity Cancer

Procurement-Driven Application Scenarios for 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide


Kinase Profiling and Selectivity Screening

Based on the class-level Aurora B selectivity evidence (IC50 = 1.4 µM with >21-fold selectivity over Aurora A) demonstrated by cyclopenta[b]indole derivatives [1], this compound is well-suited as a tool molecule for kinase selectivity panels. Its unique thiophen-2-ylmethyl group may impart a distinct kinase inhibition fingerprint, making it valuable for identifying novel kinase targets and assessing selectivity liabilities in early-stage drug discovery.

Antiviral Drug Discovery Against HCV and Related Viruses

The scaffold's demonstrated potency against HCV NS5B polymerase (IC50 = 550 nM for a close analog) [2] positions this compound as a candidate for antiviral screening. Its dihydro-cyclopenta[b]indole core may offer metabolic stability advantages over the fully aromatic indole or tetrahydro congeners, justifying its inclusion in HCV replicon assays and broader antiviral profiling.

Antileukemic and Microtubule-Targeting Agent Development

Given the class-level evidence of antileukemic activity via microtubule disruption in AML cells [3], this compound can be prioritized for in vitro cytotoxicity screening against leukemia cell lines (e.g., NB4, HL-60). Its thiophene moiety may enhance cellular permeability, potentially addressing a common limitation in antimitotic agent design.

Physicochemical Reference Standard for Analytical Method Development

With predicted pKa of 14.75 ± 0.46 and boiling point of 577 °C , this compound serves as a stable, well-characterized reference standard for HPLC method development, logP determination, and formulation pre-screening studies. Its neutral character simplifies buffer selection and column chemistry optimization compared to ionizable analogs.

Quote Request

Request a Quote for 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.